molecular formula C28H26FN7O B11232587 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11232587
M. Wt: 495.5 g/mol
InChI Key: QRDCXTHIEVGHFR-UHFFFAOYSA-N
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Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a piperazine ring

Preparation Methods

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and piperazine groups. Common reaction conditions include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to improve yield and scalability .

Chemical Reactions Analysis

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium cyanide.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules .

Scientific Research Applications

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar compounds to 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares a similar piperazine and fluorophenyl structure but differs in its core scaffold.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine ring and substituted phenyl groups .

Properties

Molecular Formula

C28H26FN7O

Molecular Weight

495.5 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C28H26FN7O/c1-37-24-9-5-6-21(18-24)31-26-25-19-30-36(23-7-3-2-4-8-23)27(25)33-28(32-26)35-16-14-34(15-17-35)22-12-10-20(29)11-13-22/h2-13,18-19H,14-17H2,1H3,(H,31,32,33)

InChI Key

QRDCXTHIEVGHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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